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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

Comparison of ERPB Ligands

The table below summarizes the available data on Prinaberel and other relevant ER[ ligands. A direct,

quantitative comparison of tissue distribution for Prinaberel is not available in the search results.

Receptor Relative Reported Tissue .
- . L Therapeutic
Ligand Name Target & Binding Distribution | Key
- - . Context |/ Status
Action Affinity (ERB) Tissues
Prinaberel (ERB- ERpB agonist  Information Information missing Discontinued (Phase
041) [1] [1] missing Il for dysmenorrhea)
[1]
Diarylpropionitrile ERpB agonist  Information Brain (Basolateral Preclinical research
(DPN) [2] [3] [2] [3] missing Amygdala): Enhances tool [3].
extinction memory
recall [3].
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Ligand Name

Genistein [4] [2]

17B-estradiol [4] [2]

4-OH-Tamoxifen [4]

[5]

Receptor
Target &
Action

ERPB and
ERa agonist
(higher
affinity for
ERB) [4]

ERp and
ERa agonist

[4] [2]

Selective
Estrogen
Receptor
Modulator
(SERM)

Relative
Binding
Affinity (ERB)

Lower than
17B-estradiol

[4]

Reference
compound (Kd
= 0.4 nM for
rat ERP) [4]

Competes
with estradiol
for binding to
both ER
subtypes [4]

Reported Tissue
Distribution / Key
Tissues

Prostate, Ovary,
Lung, Bladder, Brain,
Uterus, Testis:
Tissues with significant
ERp transcript
expression [4].

Widespread: Uterus,
testis, pituitary, ovary,
kidney, epididymis,
adrenal (ERQ);
Prostate, ovary, lung,
bladder, brain, uterus,
testis (ERP) [4].

Information missing

Experimental Protocols for Key Studies

Therapeutic
Context | Status

Investigated for
prostate cancer
therapy with
potential minimal
cardiovascular side
effects [2].

Endogenous
hormone.

Active metabolite of
Tamoxifen; binds ER
but exhibits
antiestrogenic
activity in some
tissues [5].

To help you evaluate the comparative data, here are the methodologies from two studies that investigated

ER( ligands.

Protocol: Ligand Binding Specificity and Transcript Distribution

This 1997 study established the foundational characteristics of ERa and ERf [4].

¢ Ligand Binding Assay: Saturation binding analysis was performed using in vitro synthesized
human ERa and rat ER[3 proteins. The radioligand used was 16a-[***I]lodo-173-estradiol. For

© 2026 Smolecule. All rights reserved.

2/6

Tech Support


https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3583656/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3583656/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3583656/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3583656/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://www.sciencedirect.com/science/article/pii/S0303720798001300
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://www.sciencedirect.com/science/article/pii/S0303720798001300
https://pubmed.ncbi.nlm.nih.gov/9048584/
https://www.smolecule.com/products/s548690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

competition assays, various compounds (e.g., Diethylstilbestrol, 4-OH-tamoxifen, Genistein) were
tested for their ability to displace the radioligand. The dissociation constant (Kd) was calculated to
determine binding affinity [4].

¢ Tissue Distribution Analysis: The mRNA expression of ERa and ER in various rat tissues was
assessed using Reverse Transcription-Polymerase Chain Reaction (RT-PCR). This technique
allowed for the detection and relative quantification of ER subtype transcripts across different organs

[4].

Protocol: Modulating Androgen Actions in Prostate Cancer

This 2012 study compared the effects of various ER ligands, including Genistein, on prostate cancer and

endothelial cells [2].

e Cell Culture: Used human aortic endothelial cells (HAECs) and prostate cancer cell lines (LAPC-4
and LNCaP). Cells were cultured in phenol-red-free media with stripped serum to eliminate
interference from exogenous hormones [2].

¢ Cell Viability/Proliferation Assay: Cells were treated with dihydrotestosterone (DHT) alone or in
combination with ER ligands (173-estradiol, 17a-estradiol, Genistein, etc.). Viable cell number was
determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay)
[2].

¢ Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) was performed to measure changes
in Prostate-Specific Antigen (PSA) mRNA expression in LAPC-4 cells after various treatments [2].

¢ Protein Analysis: Western Blot was used to analyze the expression of proteins like cyclin Ain
response to treatments [2].

¢ ER Knockdown: In some experiments, ERB expression was knocked down in LAPC-4 cells using
specific methods to confirm the receptor's role in the observed effects [2].

Experimental Workflow for Cell-Based Studies

The diagram below outlines the general workflow used in the prostate cancer study to evaluate ER ligand

effects [2].
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Insights and Data Gaps

¢ Focus on ERP Agonism: Research interest in selective ER[ agonists like Prinaberel and DPN is
driven by their potential for targeted therapy, aiming to achieve beneficial effects while minimizing side
effects mediated by ERa [2] [3].

¢ Significant Data Gap on Prinaberel: The search results confirm Prinaberel's existence and target
but lack critical details on its binding affinity, pharmacokinetics, and tissue distribution, which are
essential for a direct comparison [1].

o Utilize Available Data: You can use the experimental protocols as a benchmark to evaluate the
quality and relevance of other studies you may find on this topic.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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